(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate is a chemical compound that is often used in organic synthesis and peptide chemistry. It is known for its role as a building block in the synthesis of various complex molecules, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
The synthesis of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate typically involves the use of commercially available starting materials. One common method involves the reaction of H-Pra-OH with various reagents under controlled conditions. For instance, the compound can be synthesized by reacting H-Pra-OH with tert-butyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate in the presence of solvents like dichloromethane and N,N-Dimethylformamide .
Analyse Chemischer Reaktionen
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Reagents such as CuSO4, K2CO3, and solvents like methanol and dichloromethane are often used in these reactions.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of peptide synthesis and protein engineering.
Medicine: It plays a role in the development of pharmaceutical compounds and drug discovery.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and processes, making the compound useful in medicinal chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate can be compared with similar compounds such as tert-butyl ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate. While both compounds share similar structural features, this compound is unique in its specific stereochemistry and functional properties .
Eigenschaften
Molekularformel |
C21H19NO4 |
---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoate |
InChI |
InChI=1S/C21H19NO4/c1-3-8-19(20(23)25-2)22-21(24)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h1,4-7,9-12,18-19H,8,13H2,2H3,(H,22,24)/t19-/m0/s1 |
InChI-Schlüssel |
ONXCTKJXSGEPHY-IBGZPJMESA-N |
Isomerische SMILES |
COC(=O)[C@H](CC#C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
COC(=O)C(CC#C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.